molecular formula C33H26N4O B029663 5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole CAS No. 154709-18-9

5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole

Cat. No. B029663
M. Wt: 494.6 g/mol
InChI Key: QTMWXNFBOZZDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole" is a compound of interest due to its unique molecular structure and potential applications in various fields of chemistry and materials science. Its synthesis and analysis provide insights into its properties and reactivity, contributing to the development of new materials and chemicals.

Synthesis Analysis

The synthesis of tetrazole derivatives involves various chemical reactions, focusing on the construction of the tetrazole ring and the introduction of specific functional groups. Techniques such as nucleophilic substitution, alkylation, and the use of specific reagents for introducing the hydroxymethyl and triphenylmethyl groups are essential in synthesizing such complex molecules (Zyryanov et al., 1980).

Molecular Structure Analysis

Molecular structure analysis, often conducted through X-ray crystallography and spectroscopic methods, provides detailed information about the spatial arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and properties. For similar tetrazole derivatives, single-crystal X-ray diffraction studies have revealed planar tetrazole rings and detailed intermolecular interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole derivatives participate in a variety of chemical reactions, such as nucleophilic substitution and reactions with electrophiles. These reactions often lead to the formation of new compounds with potential biological and pharmacological activities. The chemical properties of these derivatives are influenced by the presence of functional groups and the tetrazole ring, which can act as a ligand in coordination chemistry (Baul et al., 2001).

Physical Properties Analysis

The physical properties of "5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole" and similar compounds, including melting point, solubility, and crystalline structure, are critical for their application in material science and chemistry. These properties are determined through various analytical techniques, including thermal analysis and solubility tests, to understand how the compound behaves under different conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are essential for predicting the compound's behavior in chemical reactions and its potential applications. For tetrazole derivatives, studies focus on their reactivity, potential as ligands in coordination compounds, and applications in synthesizing novel materials and chemicals (Stepanov et al., 2017).

Scientific Research Applications

Chemical Synthesis and Drug Design Compounds containing biphenyl and tetrazole groups are frequently explored in the context of drug discovery and design. The biphenyl structure, due to its planarity and ability to engage in π-π interactions, is often used to improve the binding affinity of pharmaceuticals to their targets. Tetrazole, on the other hand, is a bioisostere for the carboxylate group, making it a common substituent in drug molecules aiming for enhanced metabolic stability or improved pharmacokinetic properties. For example, tetrazole derivatives have been studied for their potential as radioprotectors and topoisomerase inhibitors, indicating their role in developing treatments for conditions requiring DNA protection or modulation (Issar & Kakkar, 2013).

Materials Science In materials science, biphenyl and tetrazole groups contribute to the synthesis of novel polymers and functional materials. These components can impart specific properties, such as thermal stability, electrical conductivity, and luminescence, to the materials, making them suitable for applications in electronics, optics, and energy storage. For instance, research on plastic scintillators based on polymethyl methacrylate discusses the use of various luminescent dyes, demonstrating the broader scope of how chemical modifications can tailor material properties for specific applications (Salimgareeva & Kolesov, 2005).

Biomedical Research In biomedical research, derivatives of biphenyl and tetrazole have been explored for their therapeutic potential across a range of conditions, including cardiovascular diseases, cancer, and neurological disorders. The specificity of these compounds to interact with biological targets, such as enzymes and receptors, allows for the development of novel treatments with potentially lower toxicity and higher efficacy. Studies on compounds like DuP 753 reveal the significance of selective and competitive inhibition of physiological pathways, illustrating the potential of chemically complex molecules in therapeutic applications (Wong et al., 1991).

properties

IUPAC Name

[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-35-36-37(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMWXNFBOZZDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568450
Record name {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole

CAS RN

154709-18-9
Record name {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.4 g of 4-(acetoxymethyl)-2'-(1-triphenylmethyltetrazol-5-yl)biphenyl dissolved in 30 ml of anhydrous THF, are dropped during 0.5h into a suspension of 0.5 g of LiAlH4 in 20 ml of anhydrous THF at 0° C. The mixture is stirred for 24h at 0° C., then a stoichiometric amount of water is added to decompose LiAlH4 and the precipitated salts are filtered off. The solution is evaporated and the residue is triturated with an hexane:ethyl acetate mixture (9:1). Upon filtration and drying, 2.6 g of a white powder are obtained (Yield: 83%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
0.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.